5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1261365-59-6
Cat. No.: VC0166877
Molecular Formula: C11H13F3N2Si
Molecular Weight: 258.319
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261365-59-6 |
|---|---|
| Molecular Formula | C11H13F3N2Si |
| Molecular Weight | 258.319 |
| IUPAC Name | trimethyl-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]silane |
| Standard InChI | InChI=1S/C11H13F3N2Si/c1-17(2,3)9-7-4-5-15-10(7)16-6-8(9)11(12,13)14/h4-6H,1-3H3,(H,15,16) |
| Standard InChI Key | FNUJUBLSTKUWMI-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)C1=C2C=CNC2=NC=C1C(F)(F)F |
Introduction
Chemical Structure and Fundamental Properties
The compound 5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine features a 7-azaindole core structure (1H-pyrrolo[2,3-b]pyridine) with two key substituents: a trifluoromethyl group at the 5-position and a trimethylsilyl group at the 4-position. This molecular arrangement creates a unique electronic distribution and reactivity profile that distinguishes it from related analogs.
Structural Components
The fundamental structure consists of:
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A 1H-pyrrolo[2,3-b]pyridine core (7-azaindole) skeleton
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A trifluoromethyl (CF₃) group at position 5
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A trimethylsilyl (Si(CH₃)₃) group at position 4
The molecular formula is C₁₂H₁₃F₃N₂Si, representing a complex heterocyclic compound with both electron-withdrawing and electron-donating substituents strategically positioned on the bicyclic scaffold.
Physical and Chemical Properties
While specific data for this exact compound is limited, its properties can be extrapolated from similar compounds in the same class. Based on related structures, the following properties are anticipated:
The trifluoromethyl group typically enhances lipophilicity while the trimethylsilyl group contributes to both lipophilicity and potentially modulates the electronic properties of the heterocyclic core .
Structural Relationships and Related Compounds
Structural Analogs
Several structurally related compounds have been described in the literature:
Structure-Activity Relationships
The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively investigated for its biological activity, particularly as kinase inhibitors. The specific positioning of substituents significantly influences activity:
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The 5-trifluoromethyl group typically enhances:
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The 4-position substitution pattern is critical for:
Structure Optimization and Medicinal Chemistry
Rational Design Considerations
The 5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine structure represents a valuable scaffold for medicinal chemistry optimization efforts, with several key considerations:
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The 5-trifluoromethyl group serves as an essential pharmacophore element:
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The 4-position substitution (trimethylsilyl group) is strategically positioned to:
This data suggests that precursors for the synthesis of 5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine are commercially available, facilitating research into this compound's properties and applications.
Future Research Directions
Chemical Biology Applications
The unique structure of 5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine also presents opportunities for chemical biology research:
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The trimethylsilyl group could potentially serve as a handle for further functionalization
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The compound might function as a chemical probe for studying FGFR signaling pathways
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Structure-activity relationship studies could provide insights into optimal binding configurations for kinase inhibition
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